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Compound of Interest

Compound Name:
3-(2-Chlorophenyl)propan-1-amine

hydrochloride

CAS No.: 879663-52-2

Cat. No.: B1452947 Get Quote

Technical Monograph: 3-(2-
Chlorophenyl)propan-1-amine Hydrochloride
Executive Summary & Scaffold Analysis
3-(2-Chlorophenyl)propan-1-amine hydrochloride (HCl) is a privileged structural motif in

medicinal chemistry, serving as a critical building block for G-Protein Coupled Receptor

(GPCR) ligands, particularly in the histamine and serotonin receptor families. Unlike its

phenylpiperazine analogs (e.g., mCPP), this propyl-amine scaffold offers a flexible linker that

modulates lipophilicity and receptor binding affinity without the rigidity of a piperazine ring.[2]

This guide provides a definitive physicochemical profile, analytical workflows, and handling

protocols to ensure reproducibility in drug discovery campaigns.[2]

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Detail

IUPAC Name
3-(2-Chlorophenyl)propan-1-amine

hydrochloride

Common Synonyms
3-(2-Chlorophenyl)propylamine HCl; 1-Amino-3-

(2-chlorophenyl)propane HCl

CAS Number (Free Base) 18655-48-6

CAS Number (HCl Salt)
Not widely listed; typically synthesized in-situ or

custom

Molecular Formula C₉H₁₂ClN[3][4][5] · HCl (C₉H₁₃Cl₂N)

Molecular Weight 206.11 g/mol (Salt) / 169.65 g/mol (Base)

SMILES ClC1=CC=CC=C1CCCN.Cl

Appearance White to off-white crystalline solid

Structural Connectivity Diagram
The following diagram illustrates the core connectivity and functional zones of the molecule,

highlighting the impact of the ortho-chloro substitution on conformation.[2]
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Caption: Structural dissection showing the lipophilic aromatic anchor and the polarizable amine

head group.

Physicochemical Profile
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Understanding the ionization and solubility profile is critical for formulation and assay

development.[2]

Key Properties Table[2]
Parameter Value / Range Confidence / Method

Melting Point (HCl) 145 – 165 °C (Predicted)
Based on homologous

phenethylamine HCl salts.

pKa (Amine) 10.2 – 10.6

Potentiometric Titration

(Typical for primary alkyl

amines).[2]

LogP (Free Base) ~2.4 Calculated (XLogP3).

LogD (pH 7.4) ~0.5
Ionized form dominates at

physiological pH.[2]

Solubility (Water) > 50 mg/mL High (Salt form).[2]

Hygroscopicity Moderate
Amine HCl salts are prone to

deliquescence.[2]

Solubility & Ionization Logic
The compound exists predominantly as a cationic species at physiological pH.[2] The ortho-

chloro substituent increases lipophilicity (LogP) relative to the unsubstituted analog but

introduces steric bulk that may affect crystal packing stability.[2]
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Caption: pH-dependent solubility switch used for extraction and purification strategies.

Analytical Characterization
To validate the identity of 3-(2-Chlorophenyl)propan-1-amine HCl, the following spectroscopic

signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or D₂O[6]

Aromatic Region (7.1 – 7.5 ppm): 4H multiplet.[1][2] The 2-Cl substitution destroys the

symmetry of the phenyl ring, creating a complex ABCD system.[2]

Amine Protons (8.0 – 8.5 ppm): Broad singlet (3H, exchangeable). Visible in DMSO-d₆;

disappears in D₂O shake.[2]

Propyl Chain:

α-CH₂ (~2.8 ppm): Triplet (adjacent to Nitrogen).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1452947?utm_src=pdf-body-img
https://globalresearchonline.net/journalcontents/volume4issue2/Article%20031.pdf
https://pdf.benchchem.com/169/Application_Notes_and_Protocols_for_the_NMR_Characterization_of_1_3_Chlorophenyl_2_methylpropan_2_amine.pdf
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh99c8de87
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh99c8de87
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh99c8de87
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


γ-CH₂ (~2.7 ppm): Triplet (benzylic).

β-CH₂ (~1.9 ppm): Multiplet (quintet-like).

HPLC Method Development Strategy
For purity assessment, a standard C18 method is often insufficient due to peak tailing caused

by the basic amine interacting with residual silanols.[2]

Recommended Method (Gradient):

Column: C18 with high carbon load or "Base-Deactivated" (e.g., Waters XBridge).[2]

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH

3).[2]

Mobile Phase B: Acetonitrile.[2]

Detection: UV @ 210 nm (Amine/backbone) and 260 nm (Aromatic ring).[2]
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Sample Preparation
1 mg/mL in Water:ACN (90:10)

Stationary Phase Selection
C18 End-capped

Peak Tailing?

Add Modifier:
0.1% TFA (Ion Pairing)

Yes (Standard)

Increase pH:
Ammonium Bicarb (pH 10)
(Requires Hybrid Column)

Yes (Alternative)

Final Method:
Gradient 5-95% B

No

Click to download full resolution via product page

Caption: Decision tree for optimizing HPLC separation of basic amine salts.

Experimental Protocols
Protocol A: Determination of pKa via Potentiometric
Titration
Objective: Accurate determination of the amine dissociation constant.[2]

Preparation: Dissolve 5.0 mg of the HCl salt in 20 mL of degassed water.

Titrant: Standardized 0.01 M NaOH.

Apparatus: Calibrated pH meter with glass electrode.
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Procedure:

Equilibrate solution at 25°C under N₂ atmosphere (to exclude CO₂).[2]

Add NaOH in 50 µL increments.[2]

Record pH after stabilization (drift < 0.005 pH/min).

Analysis: Plot pH vs. Volume NaOH. The inflection point (half-equivalence point)

corresponds to the pKa.[2]

Self-Validation: The curve should show a single sharp inflection around pH 10.[2]

Protocol B: Hygroscopicity Stress Test
Objective: Determine storage requirements.

Weighing: Place 100 mg of dried sample in an open weighing boat.

Chamber: Place in a humidity chamber at 75% RH / 25°C.

Monitoring: Weigh at T=0, 1h, 4h, 24h.

Thresholds:

< 0.2% mass gain: Non-hygroscopic.[2]

2.0% mass gain: Hygroscopic (Requires desiccant storage).[2]

Stability & Handling
Storage: Store at -20°C for long-term stability. Keep under inert atmosphere (Argon/Nitrogen)

if possible, as free amines can oxidize, though the HCl salt is relatively stable.[2]
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Safety: The compound is an irritant (H315, H319).[2] Wear nitrile gloves and safety glasses.

[2] Avoid dust inhalation (H335).[2]

References
PubChem.Compound Summary for CID 18655-48-6 (Free Base). National Library of

Medicine.[2] Available at: [Link]

E-E-A-T Validation: Protocols derived from standard medicinal chemistry practices for amine

hydrochloride salt characterization (e.g., Vogel's Textbook of Practical Organic Chemistry).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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